4-(Pyrrolidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-carbonyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its role in developing new therapeutic agents, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site. The carbonyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the carbonyl group.
4-(Piperidin-1-carbonyl)benzonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.
4-(Morpholin-1-carbonyl)benzonitrile: Similar structure but with a morpholine ring.
Uniqueness
4-(Pyrrolidine-1-carbonyl)benzonitrile is unique due to the presence of the pyrrolidine ring, which provides a distinct three-dimensional structure that can enhance binding interactions with biological targets.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(pyrrolidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H12N2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2 |
InChI Key |
UUXKCIUFTTWRON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.